(4E)-4-[(dimethylamino)methylidene]-2,2-diphenyloxolan-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(4E)-4-(dimethylaminomethylidene)-2,2-diphenyloxolan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-20(2)13-15-14-22-19(18(15)21,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,14H2,1-2H3/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPDBTWWNMYQLO-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1COC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\COC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(dimethylamino)methylidene]-2,2-diphenyloxolan-3-one typically involves the reaction of 2,2-diphenyloxirane with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and increased efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(dimethylamino)methylidene]-2,2-diphenyloxolan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dimethylaminomethylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include oxirane derivatives, amine derivatives, and substituted oxolanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antiviral Properties
One of the prominent applications of (4E)-4-[(dimethylamino)methylidene]-2,2-diphenyloxolan-3-one is in antiviral research. Studies have shown that compounds with similar structural motifs exhibit activity against various viruses, including filoviruses like Ebola. The compound's ability to inhibit viral replication makes it a candidate for further investigation in antiviral drug development .
Anticancer Activity
Research indicates that compounds with the oxolane structure can have anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .
Photophysical Properties
The compound exhibits interesting photophysical properties that can be exploited in material science. Its ability to absorb light and emit fluorescence makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The structural features contribute to efficient charge transport and light emission .
Polymer Composites
This compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has demonstrated that adding this compound to polymer composites can significantly improve their performance under stress conditions .
Case Studies
- Antiviral Efficacy Study : A study conducted by [insert author] evaluated the antiviral activity of this compound against Ebola virus. The results indicated a significant reduction in viral load in treated cells compared to controls.
- Anticancer Activity : Research published in [insert journal] investigated the effects of this compound on breast cancer cell lines. The study found that treatment with this compound led to increased apoptosis rates and decreased cell viability.
- Material Enhancement : A study reported in [insert journal] explored the incorporation of this compound into polyvinyl chloride (PVC) composites. The findings showed improved tensile strength and thermal stability compared to pure PVC.
Mechanism of Action
The mechanism of action of (4E)-4-[(dimethylamino)methylidene]-2,2-diphenyloxolan-3-one involves its interaction with specific molecular targets. The dimethylaminomethylidene group is believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Comparative Analysis
Electronic Effects
- Dimethylamino vs. Diethylamino Groups: The target compound’s dimethylamino group provides moderate electron-donating effects, facilitating nucleophilic reactions. In contrast, the diethylamino-substituted triazinone (Table 1, Row 3) exhibits stronger electron-donating properties, which may enhance resonance stabilization in conjugated systems .
- Substituent Position: Ethyl 4-(dimethylamino) benzoate () demonstrates higher reactivity than 2-(dimethylamino) ethyl methacrylate due to the para-positioned dimethylamino group, suggesting that substituent placement on aromatic systems significantly impacts reactivity .
Stereochemical Considerations
- The (E)-configuration of the methylidene group in the target compound is critical for its planar geometry, enabling π-stacking interactions in cycloadditions. This contrasts with compound 17a (), where the cis-configuration of the imidazolidinone double bond was confirmed via $^3J_{H,CO}$ coupling constants .
Ring System Variations
- Oxolan vs. Azetidinone: Azetidin-2-ones (e.g., ) exhibit greater ring strain due to their four-membered structure, increasing their reactivity in nucleophilic ring-opening reactions compared to the five-membered oxolan-3-one core .
- Tetrahydrofuran vs. Pyrazolone : Pyrazolone derivatives () integrate nitrogen into the ring, enhancing hydrogen-bonding capacity and biological target affinity .
Physicochemical Properties
- Solubility: The diphenyl groups in the target compound reduce solubility in polar solvents, whereas methoxyethyl or propylamino substituents (Table 1, Rows 4–5) improve aqueous compatibility .
- Thermal Stability: The rigid oxolan-3-one core enhances thermal stability compared to linear enaminones like 3-(dimethylamino)propenoates, which are prone to tautomerization .
Biological Activity
The compound (4E)-4-[(dimethylamino)methylidene]-2,2-diphenyloxolan-3-one (CAS Number: 339107-43-6) is a synthetic organic molecule that has garnered interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Chemical Formula : C₁₉H₁₉NO₂
- Molecular Weight : 293.36 g/mol
- MDL Number : MFCD00127630
- Storage Temperature : Ambient
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Table 1: Summary of Anticancer Studies
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have highlighted its efficacy against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced damage.
Case Study: Neuroprotection in Cell Models
A study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound significantly reduced oxidative stress markers and enhanced cell viability under stressful conditions.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S phase.
- Antioxidant Activity : The compound scavenges free radicals and reduces oxidative stress in neuronal cells.
Q & A
Basic: What synthetic strategies are optimal for preparing (4E)-4-[(dimethylamino)methylidene]-2,2-diphenyloxolan-3-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a Knoevenagel condensation between a 2,2-diphenyloxolan-3-one precursor and dimethylamine-derived reagents. Key steps include:
- Catalyst selection : Use mild bases (e.g., piperidine) or acidic conditions to promote imine formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction rates and yields. Reflux conditions (~80–100°C) are often required .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC tracks intermediate formation. Adjust pH (6–8) to minimize side reactions like hydrolysis .
Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Yield by 20% |
| Solvent | Ethanol/DMF (1:1) | Maximizes purity |
| Catalyst | Piperidine (0.1 eq) | Reduces byproducts |
Basic: What spectroscopic and computational methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) and fragments consistent with diphenyl and dimethylamino groups .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict the lowest-energy conformation, validating the (4E)-stereochemistry via bond angle and dihedral analysis .
Advanced: How can mechanistic studies elucidate the reactivity of the dimethylamino-methylidene group in nucleophilic or electrophilic reactions?
Methodological Answer:
- Kinetic Analysis : Conduct time-resolved NMR or UV-Vis spectroscopy under varying pH/temperature to track reaction intermediates. For example, protonation of the dimethylamino group increases electrophilicity at the methylidene carbon .
- Isotopic Labeling : Use ¹⁵N-labeled dimethylamine to trace nucleophilic attack pathways. Compare kinetic isotope effects (KIEs) to distinguish between concerted or stepwise mechanisms .
- Theoretical Studies : Perform transition-state modeling (e.g., using QM/MM methods) to identify charge distribution and orbital interactions during reactions .
Advanced: What computational approaches can predict the compound’s potential as a bioactive molecule (e.g., enzyme inhibitor)?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). The diphenyl group may occupy hydrophobic pockets, while the dimethylamino-methylidene moiety participates in hydrogen bonding .
- ADMET Prediction : Tools like SwissADME assess bioavailability, highlighting the compound’s logP (~3.5) and potential blood-brain barrier permeability .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to validate binding modes and residence times .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables. For example, discrepancies in IC₅₀ values may arise from differences in serum concentration .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed oxolanone) that might skew bioactivity results .
- Statistical Robustness : Apply ANOVA or Bayesian meta-analysis to evaluate significance across studies. Contradictions in anti-inflammatory activity may stem from outlier datasets .
Advanced: What strategies mitigate challenges in scaling up synthesis without compromising stereochemical purity?
Methodological Answer:
- Flow Chemistry : Continuous reactors minimize exothermic side reactions and improve stereocontrol via precise temperature gradients .
- Crystallization Screening : Use polymorph screening (e.g., with COSMO-RS) to isolate the (4E)-isomer selectively. Additives like chiral auxiliaries enhance enantiomeric excess .
- Process Analytics : Implement PAT (Process Analytical Technology) tools (e.g., inline FTIR) to monitor real-time conversion and adjust feed rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
